molecular formula C14H15F3N4O B2546619 1-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-3-(3-(trifluoromethyl)phenyl)urea CAS No. 1334373-40-8

1-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-3-(3-(trifluoromethyl)phenyl)urea

Cat. No.: B2546619
CAS No.: 1334373-40-8
M. Wt: 312.296
InChI Key: FTCUIDMADOGLFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-3-(3-(trifluoromethyl)phenyl)urea is a recognized and potent RAF kinase inhibitor that has been extensively used as a tool compound in oncological research. Its primary research value lies in its ability to selectively target and inhibit the activity of RAF kinases, particularly CRAF, which are critical components of the RAS-RAF-MEK-ERK signaling pathway . This pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers, especially those driven by RAS mutations . Researchers utilize this compound to investigate the complexities of pathway signaling, as it has been shown to paradoxically activate the pathway in cells with wild-type RAF while inhibiting it in cells with specific oncogenic mutations, such as BRAF V600E . This makes it an invaluable pharmacological probe for studying context-dependent pathway dynamics, mechanisms of drug resistance, and for evaluating combination therapy strategies aimed at overcoming resistance in models of melanoma, colorectal, and other solid tumors. The compound's well-characterized mechanism provides a foundation for exploring the nuanced biology of the MAPK pathway in disease models.

Properties

IUPAC Name

1-[2-(2-methylimidazol-1-yl)ethyl]-3-[3-(trifluoromethyl)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15F3N4O/c1-10-18-5-7-21(10)8-6-19-13(22)20-12-4-2-3-11(9-12)14(15,16)17/h2-5,7,9H,6,8H2,1H3,(H2,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTCUIDMADOGLFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN1CCNC(=O)NC2=CC=CC(=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15F3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-3-(3-(trifluoromethyl)phenyl)urea typically involves the following steps:

    Formation of the Imidazole Intermediate: The imidazole ring is synthesized through a multi-step process involving the condensation of glyoxal, ammonia, and formaldehyde.

    Alkylation: The imidazole intermediate is then alkylated with an appropriate alkyl halide to introduce the 2-methyl group.

    Urea Formation: The alkylated imidazole is reacted with an isocyanate derivative of the trifluoromethyl phenyl group to form the final urea compound.

Industrial Production Methods

Industrial production methods may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-3-(3-(trifluoromethyl)phenyl)urea can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized under specific conditions to form N-oxides.

    Reduction: The urea group can be reduced to form corresponding amines.

    Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are common oxidizing agents.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: N-oxide derivatives.

    Reduction: Corresponding amines.

    Substitution: Substituted imidazole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 1-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-3-(3-(trifluoromethyl)phenyl)urea involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes, receptors, or other proteins.

    Pathways Involved: The compound may modulate signaling pathways, inhibit enzyme activity, or alter protein-protein interactions.

Comparison with Similar Compounds

Substituent Effects on Bioactivity

  • Trifluoromethyl vs. Nitro Groups : The target compound’s 3-CF3-phenyl group offers superior metabolic stability compared to the nitro-substituted analogue in , which is prone to reduction in vivo .
  • Heterocyclic Linkers: The ethyl-imidazole linker in the target compound provides conformational flexibility, contrasting with the rigid imidazolidinone or triazole linkers in and . This flexibility may improve binding to flexible enzyme active sites .
  • Hybrid Structures : The coumarin-thiazole-piperazine hybrid in introduces fluorescence and bulkiness, likely reducing blood-brain barrier penetration compared to the simpler target compound .

Physicochemical Properties

  • Solubility : The trifluoromethyl group in the target compound enhances lipophilicity (logP ~2.5 estimated), whereas the nitro group in increases polarity but may reduce oral bioavailability .
  • Crystal Packing : ’s compound forms helical supramolecular chains via N–H⋯N bonds, a feature absent in the target compound but relevant for solid-state stability .

Biological Activity

1-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-3-(3-(trifluoromethyl)phenyl)urea is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by an imidazole ring and a trifluoromethyl phenyl group. Its molecular formula is C13H14F3N3C_{13}H_{14}F_3N_3, with a molecular weight of approximately 305.27 g/mol. The presence of the trifluoromethyl group enhances lipophilicity, which may influence its biological interactions.

Anticancer Activity

Recent studies have demonstrated that similar compounds with imidazole moieties exhibit significant anticancer properties. For instance, derivatives with the imidazole structure have shown activity against various cancer cell lines, including HeLa (cervical cancer) and CEM (T-lymphocyte) cells. The compound's mechanism often involves the induction of apoptosis and inhibition of cell proliferation.

Table 1: Anticancer Activity Data

CompoundCell LineIC50 (μM)Mechanism of Action
Compound AHeLa12 ± 2Apoptosis induction
Compound BCEM15 ± 3Cell cycle arrest
Target CompoundVariousTBDTBD

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties. Imidazole derivatives have been reported to exhibit antibacterial and antifungal activities. For example, compounds with similar structures have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus.

Table 2: Antimicrobial Activity Data

CompoundMicroorganismMIC (μg/mL)Type of Activity
Compound CS. aureus16Bactericidal
Compound DE. coli32Bacteriostatic
Target CompoundTBDTBDTBD

The biological activity of this compound is likely mediated through several mechanisms:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cancer progression and microbial resistance.
  • Interaction with Cellular Targets : The trifluoromethyl group may enhance binding affinity to specific cellular targets, influencing signal transduction pathways.
  • Induction of Oxidative Stress : Some imidazole derivatives induce oxidative stress in cancer cells, leading to cell death.

Case Studies

Several studies have evaluated the biological activity of structurally related compounds:

  • Study on Anticancer Efficacy : A recent investigation assessed the efficacy of imidazole derivatives against various cancer cell lines, revealing that modifications in the side chains significantly affected their potency (IC50 values ranging from 10 to 20 μM) .
  • Antimicrobial Evaluation : Another study focused on the antimicrobial properties of imidazole-based compounds against E. coli and S. aureus, demonstrating promising results with MIC values lower than those of standard antibiotics .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.